molecular formula C15H18N3O3+ B1219060 4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid

4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid

Cat. No. B1219060
M. Wt: 288.32 g/mol
InChI Key: ACVGNKYJVGNLIL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid is a member of pyridazines and a ring assembly.

Scientific Research Applications

Synthesis of Pyridazine Derivatives

One of the primary applications of compounds related to 4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid is in the synthesis of pyridazine derivatives. These compounds, including 2,3-dihydropyridazin-3-ones and triazolo[4,3-b]pyridazines, are synthesized via condensation reactions using related keto acids. This area of research focuses on the construction of heterocyclic compounds with potential biological activities (El Massry et al., 2001).

Homolog Synthesis

The compound also finds application in the preparation of homologs of amino acids like L-2-amino-4-(p-methoxyphenyl)butanoic acid. These homologs are synthesized through optical resolution, showcasing the compound's utility in creating structurally varied amino acids (Kosui et al., 1982).

Green Chemistry and Catalysis

In the realm of green chemistry, derivatives of 4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid are used as catalysts for the synthesis of pyranopyrazole derivatives. This process emphasizes solvent-free conditions and highlights the compound's role in environmentally friendly chemical synthesis (Moosavi‐Zare et al., 2013).

Antimicrobial Activity

The compound is also a precursor in synthesizing various heterocyclic compounds with notable antibacterial activities. This includes the synthesis of thieno[2,3-c]pyridazines, demonstrating the potential of this compound in developing new antimicrobial agents (Al-Kamali et al., 2014).

properties

Product Name

4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid

Molecular Formula

C15H18N3O3+

Molecular Weight

288.32 g/mol

IUPAC Name

4-[6-amino-3-(4-methoxyphenyl)pyridazin-1-ium-1-yl]butanoic acid

InChI

InChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20)/p+1

InChI Key

ACVGNKYJVGNLIL-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=C(C=C1)C2=N[N+](=C(C=C2)N)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid
Reactant of Route 2
4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid
Reactant of Route 3
4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid
Reactant of Route 4
4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid
Reactant of Route 6
4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.